
(2R,3R,4S,5R)-2-(dimethylamino)-3,4,5,6-tetrahydroxyhexanal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R,3R,4S,5R)-2-(dimethylamino)-3,4,5,6-tetrahydroxyhexanal is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique stereochemistry and functional groups, which contribute to its diverse reactivity and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R,4S,5R)-2-(dimethylamino)-3,4,5,6-tetrahydroxyhexanal typically involves multiple steps, including the protection and deprotection of functional groups, stereoselective reactions, and the use of specific reagents to achieve the desired configuration. Common synthetic routes may involve the use of protecting groups for hydroxyl functionalities, followed by selective oxidation and reduction steps to introduce the desired stereochemistry .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
(2R,3R,4S,5R)-2-(dimethylamino)-3,4,5,6-tetrahydroxyhexanal can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl functionalities.
Reduction: Reduction of carbonyl groups to hydroxyl functionalities.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selective reactivity .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield aldehydes or ketones, while reduction reactions may produce alcohols .
Scientific Research Applications
(2R,3R,4S,5R)-2-(dimethylamino)-3,4,5,6-tetrahydroxyhexanal has numerous applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with biological macromolecules.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2R,3R,4S,5R)-2-(dimethylamino)-3,4,5,6-tetrahydroxyhexanal involves its interaction with specific molecular targets and pathways. This compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (2R,3R,4S,5R)-2-(dimethylamino)-3,4,5,6-tetrahydroxyhexanal include other stereoisomers and analogs with different functional groups or configurations.
Uniqueness
The uniqueness of this compound lies in its specific stereochemistry and functional group arrangement, which confer distinct reactivity and biological activity compared to its analogs .
Properties
Molecular Formula |
C8H17NO5 |
|---|---|
Molecular Weight |
207.22 g/mol |
IUPAC Name |
(2R,3R,4S,5R)-2-(dimethylamino)-3,4,5,6-tetrahydroxyhexanal |
InChI |
InChI=1S/C8H17NO5/c1-9(2)5(3-10)7(13)8(14)6(12)4-11/h3,5-8,11-14H,4H2,1-2H3/t5-,6+,7+,8+/m0/s1 |
InChI Key |
XGTOSDKCLWLMAC-LXGUWJNJSA-N |
Isomeric SMILES |
CN(C)[C@@H](C=O)[C@H]([C@@H]([C@@H](CO)O)O)O |
Canonical SMILES |
CN(C)C(C=O)C(C(C(CO)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(3-Chloro-4-methyl-phenyl)-2-(5-mercapto-4-methyl-4H-[1,2,4]triazol-3-yl)-acetamide](/img/structure/B12859182.png)
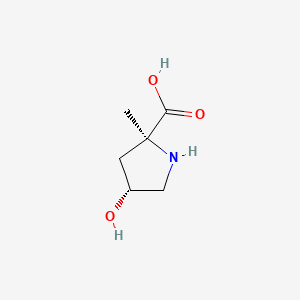


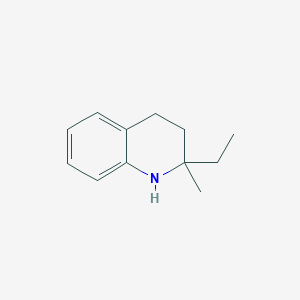
![2-(Aminomethyl)-5-iodobenzo[d]oxazole](/img/structure/B12859202.png)
![6-[(4-bromophenyl)sulfonyl-methyl-amino]pyridine-2-carboxylic Acid](/img/structure/B12859210.png)
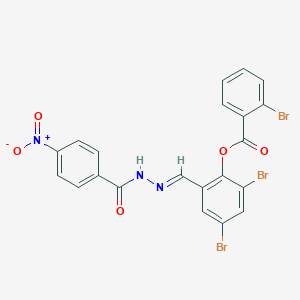
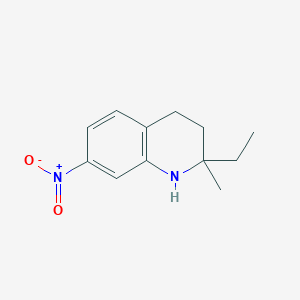
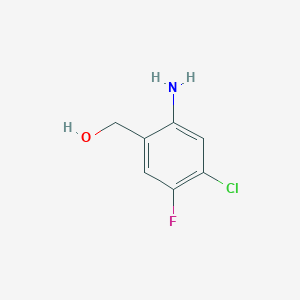
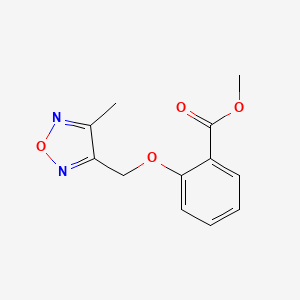
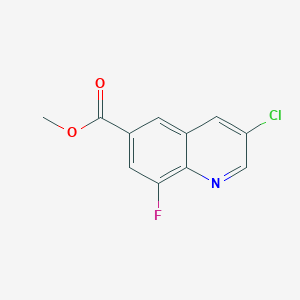

![2-(Bromomethyl)benzo[d]oxazole-5-acetonitrile](/img/structure/B12859243.png)
